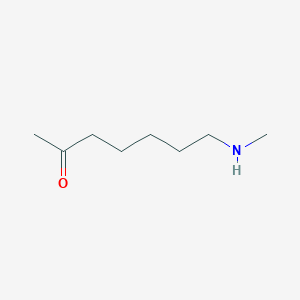
2-Heptanone, 7-(methylamino)-(6CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylamino)-2-heptanone is an organic compound that belongs to the class of ketones It features a heptanone backbone with a methylamino group attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-2-heptanone typically involves the reaction of heptanone with methylamine under controlled conditions. One common method is the reductive amination of 2-heptanone using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: On an industrial scale, the production of 7-(Methylamino)-2-heptanone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Methylamino)-2-heptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-(Methylamino)-2-heptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 7-(Methylamino)-2-heptanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to receptors or enzymes, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Methylamine: A simpler amine with similar reactivity.
2-Heptanone: The parent ketone without the methylamino group.
Dimethylaminoquinolines: Compounds with similar functional groups but different structural frameworks.
Uniqueness: 7-(Methylamino)-2-heptanone is unique due to its specific structure, which combines the properties of both a ketone and an amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
101258-88-2 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
7-(methylamino)heptan-2-one |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3 |
Clave InChI |
XOSGHQJJFLJGBF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCNC |
SMILES canónico |
CC(=O)CCCCCNC |
Sinónimos |
2-Heptanone, 7-(methylamino)- (6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















